molecular formula C12H22N2O3 B6237868 tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate CAS No. 2355333-05-8

tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate

Cat. No. B6237868
CAS RN: 2355333-05-8
M. Wt: 242.3
InChI Key:
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Description

Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate (TBHAC) is a carbamate derivative with various applications in scientific research. TBHAC is a synthetic molecule that has been used in a variety of laboratory experiments, including those related to biochemistry and physiology. TBHAC has a wide range of potential applications in the scientific research field, and has been shown to have several advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has a wide range of potential applications in scientific research. It has been used in various laboratory experiments, including those related to biochemistry, physiology, and drug development. tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has been used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of certain compounds. It has also been used to study the effects of certain compounds on the human immune system. Additionally, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has been used to study the effects of certain compounds on the growth and development of cells.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is not fully understood, however it is believed to act as an inhibitor of certain enzymes. tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is believed to inhibit the activity of serine proteases, which are enzymes that are responsible for the breakdown of proteins. In addition, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is believed to inhibit the activity of other enzymes, such as phosphatases, which are responsible for the breakdown of phospholipids.
Biochemical and Physiological Effects
tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as serine proteases and phosphatases. In addition, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has been shown to have an anti-inflammatory effect, as well as an antioxidant effect. Furthermore, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has been shown to have a protective effect against oxidative stress, which is a condition caused by an imbalance of free radicals in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has several advantages and limitations for use in laboratory experiments. One advantage of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is that it is relatively easy to synthesize and can be produced in high yields. Additionally, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is relatively stable and has a long shelf life. Furthermore, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is relatively non-toxic and has a low risk of causing side effects. One limitation of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is that it is not as potent as some other compounds, which may limit its use in certain experiments. Additionally, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is not as widely available as some other compounds, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate. One potential future direction is to further study the biochemical and physiological effects of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate, in order to gain a better understanding of its mechanism of action. Additionally, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate could be used in the development of new drugs, as it has been shown to have several beneficial effects. Furthermore, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate could be used in the development of new compounds that could be used in laboratory experiments. Finally, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate could be used in the development of new compounds that could be used to treat certain diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate can be synthesized in several different ways. The most common method is the reaction of tert-butyl chloroformate with 1-(3-hydroxyazetidin-3-yl)cyclopropylmethyl amine in the presence of a base such as potassium carbonate. This reaction typically takes place at room temperature and yields tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate in high yields. Other methods of synthesis include the reaction of tert-butyl chloroformate with 1-(3-hydroxyazetidin-3-yl)cyclopropylmethyl amine in the presence of a base such as sodium hydroxide, or the reaction of tert-butyl chloroformate with 1-(3-hydroxyazetidin-3-yl)cyclopropylmethyl amine in the presence of a catalyst such as palladium on carbon.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate involves the protection of the hydroxyl group, followed by the formation of the azetidine ring and the coupling of the cyclopropylmethyl group with the carbamate. The final step involves deprotection of the tert-butyl group.", "Starting Materials": [ "3-hydroxypropanoic acid", "tert-butyl chloroformate", "1,3-propanediol", "sodium hydride", "3-chloro-1-(cyclopropylmethyl)azetidine", "triethylamine", "N,N-dimethylformamide", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-hydroxypropanoic acid with tert-butyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form tert-butyl 3-(tert-butoxycarbonyloxy)propanoate.", "Step 2: Formation of the azetidine ring by reacting tert-butyl 3-(tert-butoxycarbonyloxy)propanoate with sodium hydride and 3-chloro-1-(cyclopropylmethyl)azetidine in N,N-dimethylformamide to form tert-butyl N-{[1-(3-chloroazetidin-3-yl)cyclopropyl]methyl}carbamate.", "Step 3: Coupling of the cyclopropylmethyl group with the carbamate by reacting tert-butyl N-{[1-(3-chloroazetidin-3-yl)cyclopropyl]methyl}carbamate with 1,3-propanediol in methanol and water to form tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate.", "Step 4: Deprotection of the tert-butyl group by treating tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate with trifluoroacetic acid in methanol to obtain the final product, tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate." ] }

CAS RN

2355333-05-8

Product Name

tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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